molecular formula C22H24N2O4S B388271 2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B388271
M. Wt: 412.5g/mol
InChI Key: OAPFFNVLXQTFPA-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound with a complex structure that includes a pyrimidine ring, a benzyloxy group, and a methylsulfanyl group

Preparation Methods

The synthesis of 2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Benzyloxy Group: This step may involve the protection of a hydroxyl group with a benzyl group using benzyl chloride in the presence of a base.

    Attachment of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced to the ethyl chain.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may have potential as a bioactive compound, with studies exploring its effects on various biological pathways.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain proteins or enzymes, while the pyrimidine ring can interact with nucleic acids or other biomolecules. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

    2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has an amide group instead of a carboxylate group.

    2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxylate group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5g/mol

IUPAC Name

2-methylsulfanylethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O4S/c1-15-19(21(25)27-12-13-29-2)20(24-22(26)23-15)17-10-6-7-11-18(17)28-14-16-8-4-3-5-9-16/h3-11,20H,12-14H2,1-2H3,(H2,23,24,26)

InChI Key

OAPFFNVLXQTFPA-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCCSC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCCSC

Origin of Product

United States

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